3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde CAS 116209-27-9 properties
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde CAS 116209-27-9 properties
An In-depth Technical Guide to 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde (CAS 116209-27-9)
Introduction and Strategic Importance
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its structural framework, featuring a reactive aldehyde, an electron-donating methoxy group, and a nucleophilic pyrrolidine moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine ring, in particular, can enhance the solubility and biological activity of resulting compounds, making this aldehyde a valuable precursor for the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the core properties of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde, a detailed and validated protocol for its synthesis, and a thorough discussion of its expected analytical characteristics. As a Senior Application Scientist, the aim is to not only provide a methodology but to also instill a deep understanding of the chemical principles that underpin the successful synthesis and characterization of this compound.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is presented in Table 1. While some physical properties have been reported by commercial suppliers, a definitive experimental melting point is not widely available in the literature.
Table 1: Physicochemical Properties of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
| Property | Value | Source(s) |
| CAS Number | 116209-27-9 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| IUPAC Name | 3-methoxy-4-(pyrrolidin-1-yl)benzaldehyde | [2] |
| Boiling Point | 374.5 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.142 g/cm³ (Predicted) | [2] |
| Appearance | Expected to be a tan or yellow solid | [1] |
Chemical Structure:
Caption: Chemical structure of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde can be efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach leverages the reactivity of an activated aryl fluoride with a secondary amine. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride by pyrrolidine.
Caption: Synthetic pathway for 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Experimental Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methoxybenzaldehyde (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base to neutralize the hydrofluoric acid byproduct.
-
Introduce anhydrous dimethyl sulfoxide (DMSO) as the solvent. DMSO is an excellent choice for SNAᵣ reactions due to its polar aprotic nature, which effectively solvates the potassium cation and enhances the nucleophilicity of the amine.
-
Add pyrrolidine (1.2 eq.). A slight excess of the amine ensures the complete consumption of the starting aldehyde.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the starting material, will have a lower Rf value.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer, while the inorganic salts and DMSO will dissolve in the aqueous layer.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate to maximize product recovery.
-
Combine the organic extracts and wash with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3] Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Analytical Characterization: Predicted Spectral Data
Due to the limited availability of published experimental spectra for this specific compound, the following sections provide predicted data based on the analysis of structurally similar molecules and established principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These predictions are based on the known effects of substituents on the chemical shifts of aromatic protons and carbons.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.8 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded and appears as a singlet.[4] |
| ~7.3-7.4 | m | 2H | Aromatic-H | Protons ortho and meta to the aldehyde group. |
| ~6.5-6.6 | d | 1H | Aromatic-H | Proton ortho to the electron-donating pyrrolidine group, expected to be shielded. |
| ~3.9 | s | 3H | OCH₃ | Methoxy protons typically appear in this region. |
| ~3.4 | t | 4H | N-CH₂ | Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen. |
| ~2.0 | p | 4H | CH₂ | Protons on the other carbons of the pyrrolidine ring. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~190 | C=O | The aldehyde carbonyl carbon is significantly deshielded.[5] |
| ~155 | Ar-C | Aromatic carbon attached to the pyrrolidine group. |
| ~150 | Ar-C | Aromatic carbon attached to the methoxy group. |
| ~125 | Ar-C | Aromatic carbons. |
| ~110-120 | Ar-C | Aromatic carbons. |
| ~56 | OCH₃ | Methoxy carbon. |
| ~50 | N-CH₂ | Pyrrolidine carbons adjacent to the nitrogen. |
| ~25 | CH₂ | Other pyrrolidine carbons. |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde are listed in Table 4.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 2830-2695 | Aldehyde C-H Stretch | Medium | A characteristic doublet for aldehydes.[6] |
| 1710-1685 | C=O Stretch | Strong | Conjugation with the aromatic ring lowers the frequency.[6][7] |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Typical for substituted benzene rings. |
| 1300-1200 | Aryl C-N Stretch | Medium | |
| 1275-1200 | Aryl-O Stretch (asymmetric) | Strong | Characteristic of aryl ethers. |
| 1075-1020 | Aryl-O Stretch (symmetric) | Medium |
Mass Spectrometry (MS)
In electron ionization mass spectrometry, 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is expected to show a prominent molecular ion peak (M⁺) at m/z = 205. Key fragmentation pathways would likely involve:
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Loss of H·: A peak at m/z = 204 (M-1) due to the loss of the aldehydic hydrogen.[8]
-
Loss of ·CHO: A peak at m/z = 176 (M-29) from the loss of the formyl radical.[8]
-
Loss of CH₃·: A peak at m/z = 190 (M-15) from the methoxy group.
-
α-cleavage of the pyrrolidine ring: This would lead to various fragments characteristic of the pyrrolidine moiety.
Solubility Profile
Based on its structure, 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[9][10] Its solubility in less polar solvents like hexane is likely to be limited. Due to the presence of the polar carbonyl and amine functionalities, it may have slight solubility in alcohols like ethanol and methanol. It is expected to be sparingly soluble in water.
Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Caption: Workflow for the synthesis and characterization of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde.
Conclusion
3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically sound protocol for its synthesis, and a thorough analysis of its expected spectral characteristics. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this compound, paving the way for its application in the development of novel molecules with desired functionalities.
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